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Compound of Interest

Compound Name: Temsavir

Cat. No.: B1684575

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of
Temsavir, the active moiety of the HIV-1 attachment inhibitor Fostemsavir, across various
preclinical species and humans. The data presented is essential for translating preclinical
findings to clinical outcomes and for understanding the species-specific disposition of this
antiretroviral agent.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Temsavir following oral
administration of its prodrug, Fostemsavir, in rats, dogs, monkeys, and humans. Temsavir is

also referred to by its development code BMS-626529, and its prodrug Fostemsavir as BMS-
663068.

Table 1: Oral Bioavailability and Systemic Exposure (AUC) of Temsavir in Different Species
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Oral
. Dose (of . o Oral AUC Reference
Species Bioavailability
Prodrug) (uM-h) Compound
(%)
Rat (Sprague- )
5 mg/kg 82 111 Temsavir (3)
Dawley)
Dog (Beagle) 5 mg/kg 89 61 Temsavir (3)
Cynomolgus ]
5 mg/kg 64 14 Temsavir (3)
Monkey
Rat, Dog, - .
Low doses 80-122 Not Specified Temsavir (31)
Monkey

Note: In the referenced study, Temsavir is denoted as compound '3' and in another as '31’,
both referring to the same active moiety. The high oral bioavailability of Temsavir is achieved
through the administration of its phosphonooxymethyl prodrug, Fostemsavir (denoted as '35'
or '4").[1][2]

Table 2: Pharmacokinetic Parameters of Temsavir in Humans

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1684575?utm_src=pdf-body
https://www.benchchem.com/product/b1684575?utm_src=pdf-body
https://www.benchchem.com/product/b1684575?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01337
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00759
https://www.benchchem.com/product/b1684575?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Parameter Value Condition
Following a single dose of
Absolute Bioavailability ~27% Fostemsavir extended-release
tablet.[3]
Following administration of
i Fostemsavir with or without
Time to Peak (Tmax) ~4 hours ) o
various co-administered drugs.
[4]
) For the extended-release
Plasma Half-life (t%2) 7-14 hours

formulation.[3]

Effect of Food

AUC increased by 81%

With a high-fat meal compared
to fasting.[5]

Protein Binding

~88%

Primarily to human serum

albumin.

Experimental Protocols
Preclinical Pharmacokinetic Studies (Rat, Dog, Monkey)

Animals:

o Rats: Male Sprague-Dawley rats.[2]

e Dogs: Beagle dogs.

» Monkeys: Cynomolgus monkeys.[2]

Drug Administration:

o Fostemsavir (prodrug of Temsavir) was administered orally.

o For intravenous studies to determine absolute bioavailability, Temsavir was administered

directly.
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» Formulation: Test compounds were often formulated in solutions such as polyethylene glycol
(PEG 400)/ethanol.[1]

» Fasting: Animals, particularly rats, were typically fasted overnight prior to oral dosing.[2]
Blood Sampling:

» Serial blood samples were collected at predetermined time points post-dosing to
characterize the plasma concentration-time profile.

Bioanalytical Method:

e Plasma concentrations of Temsavir were quantified using validated high-performance liquid
chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[6]

Human Pharmacokinetic Studies

Study Design:

o Studies were typically open-label, single-sequence, multiple-dose, or crossover designs
conducted in healthy adult participants or HIV-1 infected patients.[4][7]

Drug Administration:
» Fostemsavir was administered as an oral extended-release tablet (e.g., 600 mg).[3]

» Studies investigated single and multiple-dose pharmacokinetics, as well as the effects of
food and co-administration with other antiretroviral agents.[4][5]

Blood Sampling and Analysis:

o Serial pharmacokinetic blood samples were collected at various time points post-dose (e.g.,
up to 96 hours).[7]

e Plasma concentrations of Temsavir were determined using a validated LC-MS/MS method.
Sample preparation typically involved protein precipitation with acetonitrile.[6]

Metabolic Pathways and Experimental Workflows
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Metabolism of Fostemsavir to Temsavir

Fostemsavir is a prodrug that is rapidly and extensively hydrolyzed by intestinal alkaline
phosphatases to its active form, Temsavir. This conversion primarily occurs at the epithelial

surface of the gut.[3]
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Figure 1. Conversion of Fostemsavir to Temsauvir.

Metabolic Pathways of Temsavir

Temsavir is primarily eliminated through metabolism. The major metabolic pathways are
hydrolysis mediated by esterases and, to a lesser extent, oxidation via cytochrome P450 3A4
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(CYP3A4).[3] Preclinical studies in rats, dogs, and monkeys suggest that the in vivo oxidative
metabolism is qualitatively similar to that in humans.[8]
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Figure 2. Major metabolic pathways of Temsavir.

Experimental Workflow for Pharmacokinetic Analysis

The general workflow for determining the pharmacokinetic profile of Temsavir in preclinical and

clinical studies is outlined below.

Pre-analytical Phas Analytical Phase Post-analytical P!
Drug Administratior PI sma Separatio Sample Preparation ] Pharmacokinetic Modelint Derivation of PK Parameters
[(o al Fostemsavi ) > (5 zllBleodiSamning) (c ntrifugatio ) (Protein Precipitation) LEBAEES et (Non-compa rlme tal Iy s) (Cmax, Tmax, AUC, t#2)
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Figure 3. General workflow for pharmacokinetic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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